molecular formula C6H10O B1365463 4-Methyl-2-pentenal CAS No. 5362-56-1

4-Methyl-2-pentenal

Cat. No.: B1365463
CAS No.: 5362-56-1
M. Wt: 98.14 g/mol
InChI Key: RIWPMNBTULNXOH-ONEGZZNKSA-N
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Description

4-Methyl-2-pentenal (CAS 5362-56-1) is a high-purity, flammable liquid of molecular formula C6H10O and molecular weight 98.14 g/mol . This compound is characterized as a colorless to pale yellow liquid with a density of approximately 0.844 g/mL and a boiling point of 126-130 °C at 760 mmHg . Its primary research value lies in the flavor and fragrance industry, where it is recognized as a flavoring agent with the FEMA number 3510 . Organoleptic analyses describe its odor as a strong, ethereal, and pungent aroma with distinct green, grassy, and fruity notes reminiscent of green apple and cognac . The flavor profile is reported as green, fruity, with apple skin, brandy, and cider-like characteristics . The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has assigned it the number 1208 and concluded "No safety concern at current levels of intake when used as a flavouring agent" . Specifications & Handling: • Purity: ≥95% (GC) . • Flash Point: ~32°C (~91°F), classifying it as a flammable liquid . • Refractive Index: 1.436 - 1.444 @ 20°C . • Solubility: Insoluble in water; soluble in alcohol, propylene glycol, and essential oils . • Storage: Store in a tightly closed container in a cool, well-ventilated area, away from ignition sources . Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. It is a flammable liquid and vapor. Causes skin irritation and serious eye irritation, and may cause respiratory irritation . Researchers should refer to the Safety Data Sheet for detailed handling and personal protective equipment requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-methylpent-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O/c1-6(2)4-3-5-7/h3-6H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWPMNBTULNXOH-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063816
Record name 2-Pentenal, 4-methyl-
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

colourless to light yellow liquid; peppery aroma
Record name 4-Methyl-2-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1217/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Slightly soluble in water; soluble in fats, soluble (in ethanol)
Record name 4-Methyl-2-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1217/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.858-0.866
Record name 4-Methyl-2-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1217/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5362-56-1, 24502-08-7
Record name 2-Pentenal, 4-methyl-
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Record name 4-Methyl-2-pentenal
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Record name 2-Pentenal, 4-methyl-
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Record name 2-Pentenal, 4-methyl-
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Record name 4-methylpent-2-enal
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Record name (2E)-4-methylpent-2-enal
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Record name 4-METHYL-2-PENTENAL
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Synthetic Methodologies and Route Optimization for 4 Methyl 2 Pentenal

Established Synthetic Pathways to 4-Methyl-2-pentenal

The synthesis of this compound, an α,β-unsaturated aldehyde, is accomplished through several established organic chemistry reactions. These methods primarily involve the formation of the core carbon skeleton and the introduction of the aldehyde and alkene functional groups.

Aldol (B89426) Condensation Reactions for Enal Formation (e.g., from acetaldehyde (B116499) and isobutyraldehyde)

A primary route for synthesizing unsaturated aldehydes like this compound is through the aldol condensation reaction. ontosight.ai This reaction involves the base- or acid-catalyzed reaction between two carbonyl compounds to form a β-hydroxy carbonyl compound, which then undergoes dehydration to yield an α,β-unsaturated carbonyl compound.

In the context of this compound, the logical precursors for an aldol condensation would be isobutyraldehyde (B47883) and acetaldehyde. The reaction mechanism involves the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of isobutyraldehyde. The subsequent aldol addition product, a β-hydroxy aldehyde, is then dehydrated to form the final product, this compound.

While direct documentation for the synthesis of this compound is not extensively detailed, analogous reactions provide insight. For instance, the synthesis of its structural isomer, 2-methyl-2-pentenal (B83557), has been achieved with high yields (over 95%) using propionaldehyde (B47417) in the presence of nitrogenous organic bases like piperidine (B6355638) and organic acids such as propionic acid under mild conditions. vulcanchem.com This highlights the potential of adapting similar aldol condensation strategies for the production of this compound. vulcanchem.com A key step in designing a synthesis using an aldol condensation is the retro-synthetic analysis, which involves cleaving the C=C double bond of the target molecule to identify the precursor carbonyl compounds. libretexts.org

Oxidation of Corresponding Allylic Alcohols (e.g., 4-methyl-2-penten-1-ol)

Another well-established method for the preparation of aldehydes is the oxidation of their corresponding primary alcohols. For the synthesis of this compound, the precursor would be the allylic alcohol, 4-methyl-2-penten-1-ol. ontosight.ai The oxidation of this alcohol selectively converts the hydroxyl group to an aldehyde functional group while preserving the carbon-carbon double bond.

Various oxidizing agents can be employed for this transformation. A study on the atmospheric reactions of unsaturated alcohols mentions the formation of (Z)-2-pentenal from (Z)-2-penten-1-ol through oxidation. researchgate.net This suggests that similar oxidative processes can be applied to synthesize this compound from its corresponding alcohol. The synthesis of 4-methyl-2-pentanol (B46003), a related saturated alcohol, can be achieved through methods such as the reduction of haloalkanes or the reduction of 4-methyl-2-pentanone (B128772). bloomtechz.com This alcohol could then potentially be desaturated to the allylic alcohol before oxidation.

A patent describes a process for producing 4-methyl-2-pentanone from waste streams containing 4-methyl-2-pentanol through catalytic dehydrogenation using a copper-zinc catalyst. google.com While the target product is a ketone, this demonstrates the feasibility of oxidizing the secondary alcohol group.

Advanced Catalytic Systems in this compound Synthesis

Recent advancements in catalysis have focused on improving the efficiency, selectivity, and environmental footprint of chemical syntheses. These developments are highly relevant to the production of this compound, aiming to optimize existing pathways and explore novel routes.

Development of Selective Heterogeneous Catalysts

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for industrial applications due to their ease of separation from the reaction mixture and potential for reusability. xn--80accdhga3ib7bs.xn--p1ai For aldol condensations, solid base catalysts are of particular interest. For example, activated hydrotalcite (a layered double hydroxide) with a specific Mg/Al molar ratio has been shown to be a highly effective catalyst for the self-aldol condensation of propanal, achieving high conversion and selectivity. mdpi.com

In a related context, yttria-stabilized zirconia (YSZ) has been investigated as a catalyst for the dehydration of 4-methyl-2-pentanol. mdpi.comresearchgate.net The study found that the balance of acid and base sites on the YSZ catalyst was crucial for the selective formation of the desired alkene, 4-methyl-1-pentene. mdpi.comresearchgate.net This highlights the importance of catalyst design in controlling reaction outcomes. Another example is the use of a catalyst composed of 5% norleucine on titanium dioxide for the gas-phase aldol condensation of propionaldehyde to produce 2-methyl-2-pentenal, demonstrating the potential of amino acids supported on metal oxides as effective heterogeneous catalysts. xn--80accdhga3ib7bs.xn--p1ai

Catalyst SystemReactantsProductKey Findings
Activated Hydrotalcite (Mg/Al=3.5)Propanal2-Methyl-2-pentenalHigh conversion (up to 97%) and selectivity (99%). mdpi.com
Yttria-Stabilized Zirconia (YSZ)4-Methyl-2-pentanol4-Methyl-1-penteneBalanced acid-base pairs lead to high selectivity. mdpi.comresearchgate.net
5% Norleucine on TiO2Propionaldehyde2-Methyl-2-pentenalEffective for gas-phase aldol condensation. xn--80accdhga3ib7bs.xn--p1ai

Exploration of Homogeneous Catalytic Approaches

Homogeneous catalysts, which are in the same phase as the reactants, often exhibit high activity and selectivity under mild reaction conditions. In the context of synthesizing unsaturated aldehydes, water-soluble rhodium complexes have been shown to be effective catalysts for the isomerization and controlled condensation of allyl alcohol. rsc.org By adjusting the base concentration in the aqueous reaction medium, the selective formation of either 3-hydroxy-2-methylpentanal (B3192230) or 2-methyl-2-pentenal can be achieved in quantitative yields. rsc.org

Another example is the use of a RuCl2(DMSO)4 complex as a catalytic precursor in hydroformylation reactions of olefins. redalyc.org While this reaction produces aldehydes from alkenes, it demonstrates the utility of homogeneous ruthenium complexes in related transformations. The study noted that the reaction is more efficient for linear olefins compared to substituted ones. redalyc.org

Catalyst SystemReactantsProduct(s)Key Findings
Water-soluble Rhodium complexesAllyl alcohol3-Hydroxy-2-methylpentanal or 2-Methyl-2-pentenalProduct selectivity is controlled by base concentration. rsc.org
RuCl2(DMSO)4OlefinsAldehydesEffective for hydroformylation, with better yields for linear olefins. redalyc.org

Asymmetric Catalysis for Stereoselective Enal Production

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, where one enantiomer is produced in excess. While this compound itself is not chiral, the principles of asymmetric catalysis are relevant for the synthesis of more complex molecules where it might be an intermediate. For instance, a novel aldol condensation involving 2-methyl-4-pentenal (B1615568) was a key step in an improved total synthesis of Epothilone B, a natural product with anti-cancer properties. nih.gov The high diastereoselectivity of this reaction was attributed to a favorable interaction in the transition state. nih.gov

The field of asymmetric catalysis encompasses a wide range of reactions, including asymmetric hydrogenation, oxidation, and C-C bond formation. researchgate.net Organocatalysis, which uses small organic molecules as catalysts, has emerged as a significant area. For example, L-proline carboxamide has been used as a catalyst for the direct production of 2-methyl-2-pentenal from propanal in water. mdpi.com These methods provide pathways to chiral building blocks that are crucial in the pharmaceutical industry. researchgate.net

Sustainable and Green Chemistry Strategies for this compound Production

The growing emphasis on environmental stewardship within the chemical industry has spurred the development of sustainable and green strategies for the synthesis of valuable compounds like this compound. These approaches aim to minimize environmental impact by reducing waste, eliminating hazardous solvents, improving energy efficiency, and maximizing the incorporation of raw materials into the final product.

Design of Solvent-Free and Reduced-Waste Processes

A primary focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents, which are often toxic, flammable, and contribute to air pollution. The development of solvent-free reaction conditions is a key strategy in this endeavor.

One of the most direct and atom-economical routes to this compound is the self-aldol condensation of propanal. Research has demonstrated the feasibility of conducting this reaction under solvent-free conditions using solid base catalysts. researchgate.net This approach not only eliminates the need for a solvent but also simplifies product separation and catalyst recycling.

In a notable study, various solid base catalysts were evaluated for the liquid-phase aldol condensation of propanal without a solvent. researchgate.net Activated hydrotalcite, a layered double hydroxide, emerged as a highly effective catalyst. researchgate.net The use of these solid catalysts avoids the challenges associated with homogeneous catalysts, such as difficult separation and potential contamination of the product.

Table 1: Performance of Activated Hydrotalcite in Solvent-Free Propanal Condensation

Catalyst (Mg/Al Molar Ratio) Reaction Temperature (°C) Reaction Time (h) Propanal Conversion (%) 2-Methyl-2-pentenal Selectivity (%)
3.5 100 10 97 99

This table is generated based on data reported in a study on solvent-free aldol condensation. researchgate.net

Application of Biocatalysis for Enhanced Selectivity and Efficiency

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. For the synthesis of chiral compounds, enzymes can provide exceptionally high enantioselectivity, which is often difficult to achieve with traditional chemical catalysts.

In the context of reactions involving this compound and related α,β-unsaturated aldehydes, ene-reductases (EReds) have been identified as powerful biocatalysts. nih.govnih.govmpg.demdpi.com These enzymes catalyze the asymmetric reduction of the carbon-carbon double bond, a key step in producing valuable chiral molecules. nih.govmpg.de

Several studies have explored the use of different ene-reductases for the reduction of 2-methyl-2-pentenal. For example, two thermophilic non-OYE (Old Yellow Enzyme) family ene-reductases, TtENR and PhENR, have shown activity towards the double bond reduction of substrates including 2-methyl-2-pentenal. nih.gov In another study, a novel ene-reductase from Paenibacillus polymyxa, Ppo-Er1, demonstrated high conversion rates (>99% in 4 hours) for 2-methyl-2-pentenal. mdpi.com

A significant challenge in the industrial application of many ene-reductases is their dependence on expensive nicotinamide (B372718) cofactors like NAD(P)H. nih.govmpg.de Green chemistry principles drive the development of efficient cofactor regeneration systems. A promising approach involves a bio-electrocatalytic setup where the cofactor is regenerated electrochemically, often using a mediator molecule like methyl viologen. nih.govmpg.de This method avoids the need for a sacrificial substrate for cofactor regeneration, thereby improving atom economy and reducing waste.

Research has demonstrated the successful use of a bio-electrocatalytic system for the reduction of 2-methyl-2-pentenal using the enzymes Pentaerythritol Tetranitrate Reductase (PETNR) and Thermostable Old Yellow Enzyme (TOYE). nih.govmpg.de While TOYE showed higher productivity, PETNR exhibited better stereoselectivity for the (S)-aldehyde product. nih.govmpg.de

Table 2: Biocatalytic Reduction of 2-Methyl-2-pentenal using Ene-Reductases

Enzyme Productivity (mM/h) Enantiomeric Excess (ee %) Product Configuration
PETNR ~0.28 59 ± 7 (S)
TOYE ~0.40 11 ± 1 -

This table summarizes findings from a bio-electrocatalytic hydrogenation study. mpg.de

Optimization of Atom Economy in Synthetic Routes

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The ideal reaction has 100% atom economy, where all reactant atoms end up in the final product, with no by-products.

The synthesis of this compound via the self-condensation of propanal is an excellent example of a reaction with high atom economy. In this process, two molecules of propanal combine to form one molecule of this compound and one molecule of water. youtube.com

The reaction proceeds in two main steps: an aldol addition followed by dehydration. youtube.com

Aldol Addition: 2 C₃H₆O → C₆H₁₂O₂ (3-hydroxy-2-methylpentanal)

Dehydration: C₆H₁₂O₂ → C₆H₁₀O (this compound) + H₂O

The atom economy for this reaction can be calculated as follows: Molecular Weight of this compound (C₆H₁₀O) = 98.14 g/mol Molecular Weight of Propanal (C₃H₆O) = 58.08 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 Atom Economy (%) = (98.14 / (2 * 58.08)) x 100 Atom Economy (%) = (98.14 / 116.16) x 100 ≈ 84.5%

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 2 Pentenal

Fundamental Reaction Pathways of Alpha,Beta-Unsaturated Aldehydes

The reactivity of 4-methyl-2-pentenal is representative of the broader class of α,β-unsaturated aldehydes. These compounds are known to be susceptible to attack at both the carbonyl carbon and the β-carbon, leading to a diverse range of chemical transformations. wikipedia.org

Oligomerization and Polymerization Processes of this compound

α,β-Unsaturated carbonyl compounds, including aldehydes like this compound, are known to be prone to polymerization due to their extended conjugation. wikipedia.org This tendency is so pronounced that stabilizing agents, such as hydroquinone, are sometimes added to prevent spontaneous polymerization. thieme-connect.de The industrial application of many α,β-unsaturated carbonyls is dominated by polymerization processes. wikipedia.org

The polymerization can proceed through different pathways, often involving the carbon-carbon double bond. For instance, a patented process describes the polymerization of unsaturated aldehydes that possess an unsaturated tertiary carbon atom linked directly to the aldehyde group, a structural feature present in analogues of this compound. google.com

Furthermore, the formation of 2-methyl-2-pentenal (B83557) via the self-aldol condensation of propanal is a well-documented process. researchgate.net Aldol (B89426) condensation is a form of oligomerization, suggesting that under certain conditions, this compound could be involved in or formed from such reaction pathways.

Selective Oxidation Reactions and Product Characterization

The dual functionality of this compound allows for selective oxidation at either the aldehyde group or the carbon-carbon double bond.

Oxidation of the Aldehyde Group: The aldehyde functional group is susceptible to oxidation to form a carboxylic acid. Strong oxidizing agents can convert aldehydes to their corresponding carboxylic acids. pressbooks.pubncert.nic.in For α,β-unsaturated aldehydes, this transformation yields an α,β-unsaturated carboxylic acid. Catalytic systems have been developed for the selective oxidation of primary alcohols and aldehydes to carboxylic acids using hydrogen peroxide as an oxidant. rug.nlresearchgate.net Applying such methods to this compound would be expected to produce 4-methyl-2-pentenoic acid.

Oxidation of the Alkene Group (Epoxidation): The carbon-carbon double bond can be selectively oxidized to form an epoxide. This reaction is a common transformation for alkenes. While specific studies on the epoxidation of this compound are not prevalent in the reviewed literature, processes for the epoxidation of various olefins are well-established, including those structurally related to the pentenal backbone. google.com

Sensitivity to Photolytic and Thermolytic Degradation

As with many organic compounds, this compound is sensitive to degradation by light (photolysis) and heat (thermolysis).

Photolytic Degradation: α,β-Unsaturated carbonyl compounds are light-sensitive. thieme-connect.de The photochemistry of related α,β-unsaturated ketones often involves cis-trans isomerization and cycloaddition reactions. magadhmahilacollege.org These reactions typically proceed from an excited triplet state. magadhmahilacollege.org The specific photolytic pathways for this compound would likely involve similar isomerizations and rearrangements upon absorption of ultraviolet light.

Thermolytic Degradation: The thermal stability of unsaturated aldehydes can be limited. Studies on related lipid-derived unsaturated aldehydes show they can degrade at high temperatures. csic.es While 2-methyl-2-pentenal is considered stable under recommended storage conditions, its thermal decomposition or combustion can produce toxic gases. synerzine.com It is reactive with oxidizing agents and should be protected from heat and ignition sources. synerzine.com

Advanced Mechanistic Studies of this compound and Analogues

To gain deeper insight into the complex reactivity of this compound, researchers have studied its reactions and those of closely related analogues under various conditions, particularly those relevant to atmospheric chemistry.

Ozonolysis Reaction Kinetics and Criegee Intermediate Pathways (referencing studies on 2-methyl-2-pentenal)

The reaction of unsaturated organic compounds with ozone is a significant process in atmospheric chemistry. rsc.org Recent comprehensive studies on the ozonolysis of trans-2-methyl-2-pentenal, a close analogue, have provided detailed mechanistic insights. rsc.org

The reaction proceeds through the initial 1,3-cycloaddition of ozone to the C=C double bond, forming an unstable primary ozonide. This intermediate rapidly decomposes via two distinct pathways to yield a carbonyl compound and a carbonyl oxide, known as a Criegee intermediate. rsc.org

The primary products and their yields from the ozonolysis of trans-2-methyl-2-pentenal are detailed in the table below. The reaction was found to produce propanal, methylglyoxal, and ethyl formate, alongside a secondary ozonide. rsc.org The study revisited the "hot ester" reaction channel of the Criegee intermediate to explain the formation of ethyl formate. rsc.org

ProductMolar Yield (%)
Propanal43 ± 6
Methylglyoxal32 ± 5
Ethyl formate12 ± 2

Atmospheric Photoreactivity and Photoisomerization Mechanisms (referencing studies on 4-oxo-2-pentenal)

The atmospheric fate of unsaturated carbonyls is also heavily influenced by their photoreactivity. Studies on 4-oxo-2-pentenal, an analogue of this compound, reveal that it undergoes rapid photochemical processing under sunlight. nih.gov

The dominant photochemical loss mechanism is not photodissociation but rather a photoisomerization process. nih.gov This mechanism proceeds via a γ-hydrogen abstraction to form a ketene-enol intermediate. This intermediate is relatively short-lived and can then undergo ring closure to yield a furanone as the major product. nih.gov For (E)-2-butenedial, a related compound, maleic anhydride (B1165640) is also a significant product. nih.gov A minor channel involving the direct formation of carbon monoxide (CO) has also been observed. nih.gov

The photochemical loss rates for these compounds are significant, leading to atmospheric lifetimes on the order of 10-15 minutes, which is much shorter than their lifetime with respect to reaction with OH radicals (>3 hours). nih.gov

CompoundPhotochemical Loss Rate Relative to j(NO₂)
(E)-4-oxo-2-pentenal0.18 ± 0.01
(Z)-4-oxo-2-pentenal0.20 ± 0.03

These studies highlight that for unsaturated dicarbonyls like 4-oxo-2-pentenal, photolysis is the major atmospheric degradation pathway. nih.gov The activation of the α,β-unsaturated carbonyl chromophore, for instance through the formation of iminium ions, can modify the photophysical properties and catalyze photochemical reactions at longer wavelengths.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reactivity and reaction mechanisms of organic molecules like this compound. Studies have focused on elucidating the intricacies of its conformational preferences and its behavior as a Michael acceptor.

A variable-temperature NMR study revealed that this compound predominantly adopts a conformation where the C-CH₃ bond is eclipsed with the vinyl C-H, a preference that is amplified in the presence of the Lewis acid tin tetrachloride (SnCl₄). acs.orgresearchgate.net This conformational preference, which runs counter to simple steric hindrance models, is attributed to favorable hyperconjugative interactions. acs.org

The reactivity of this compound as an electrophile in Michael additions has been a significant area of computational investigation. The reaction involves the nucleophilic attack at the β-carbon of the α,β-unsaturated aldehyde system. Quantum chemical calculations have been employed to predict the reaction rates and understand the transition states involved. For instance, the reaction with thiols, modeled by glutathione (B108866) (GSH) or methane (B114726) thiol, has been studied to quantify its electrophilic reactivity, which is a key indicator of potential toxicity. researchgate.netljmu.ac.uk

DFT calculations at the B3LYP/6-31G** level have been used to determine the activation energy (ΔE‡) for the Michael addition of methane thiol. researchgate.net These theoretical models are crucial for developing in silico screening methods to assess the toxicity-relevant electrophilicity of α,β-unsaturated carbonyl compounds. researchgate.netljmu.ac.uk Further studies have developed predictive models for the kinetic rate constants (kGSH) using descriptors like the local charge-limited electrophilicity index at the β-carbon, also calculated using DFT. researchgate.net

Table 1: Computed Reactivity Data for this compound
ParameterValueComputational MethodReference
Activation Energy (ΔE‡)66.41 kJ/molB3LYP/6-31G researchgate.net
Predicted log kGSH1.39 L mol⁻¹min⁻¹B3LYP/6-31G researchgate.net
Experimental log kGSH1.03 L mol⁻¹min⁻¹- researchgate.net

Derivatization and Functional Group Transformations of this compound

The conjugated system of this compound, comprising both an aldehyde and an alkene, allows for a diverse range of chemical transformations, making it a versatile building block in organic synthesis.

Carbon-Carbon Bond Forming Reactions (e.g., Grignard additions, aldol additions)

The electrophilic centers at the carbonyl carbon and the β-carbon are prime targets for nucleophilic attack, enabling various carbon-carbon bond-forming reactions.

Grignard Additions: Grignard reagents (RMgX) readily add to the carbonyl group of this compound in a 1,2-addition fashion to produce secondary allylic alcohols. This reaction provides a reliable method for introducing a wide variety of alkyl, aryl, or vinyl substituents. For example, the reaction of this compound with phenethylmagnesium bromide yields (E)-6-methyl-1-phenylhept-4-en-3-ol. beilstein-journals.orgnih.gov Similarly, treatment with cyclopentyl magnesium bromide has been used in multi-step synthetic sequences. google.comgoogle.com

Aldol and Michael Additions: this compound can act as the electrophilic partner in aldol-type and Michael reactions. In a Lewis acid-catalyzed vinylogous Mukaiyama-Michael reaction, 2-trimethylsiloxyfuran adds to this compound to furnish diastereomeric butenolides. escholarship.org The compound has also been employed in conjugate addition reactions with α-aminoalkylcuprates, although such α,β-unsaturated aldehydes are noted for their susceptibility to competing 1,2-attack at the carbonyl group. researchgate.net However, under certain organocatalytic conditions, such as those for Friedel-Crafts alkylation, this compound can exhibit low reactivity. core.ac.uk

Table 2: Examples of Carbon-Carbon Bond Forming Reactions
Reaction TypeReagent(s)ProductReference
Grignard AdditionPhenethylmagnesium bromide, THF(E)-6-Methyl-1-phenylhept-4-en-3-ol beilstein-journals.orgnih.gov
Grignard AdditionCyclopentyl magnesium bromide, Dibromomethane, t-BuMgCl1-((E)-1-Cyclopentyl-2-methylbut-1-en-1-yl)cyclopropan-1-ol (via intermediate) google.comgoogle.com
Mukaiyama-Michael Addition2-Trimethylsiloxyfuran, Lewis Acid CatalystDiastereomeric butenolides escholarship.org
Conjugate Additionα-AminoalkylcupratesMonoprotected 1,4-ketoaldehydes researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder reactions)

The α,β-unsaturated nature of this compound allows it to participate as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. These reactions are powerful tools for constructing cyclic and polycyclic systems with high stereocontrol.

In an organocatalyzed Diels-Alder reaction, trans-4-methyl-2-pentenal can react with a silanyloxy-oxazole in the presence of an imidazolidinone catalyst to form a complex heterocyclic product. caltech.edu Furthermore, this compound has been utilized in Hantzsch-type reactions, which are multicomponent reactions that can be viewed as a type of cycloaddition, to produce 1,4-dihydropyridine (B1200194) derivatives in the presence of catalysts like Zn(ClO₄)₂·6H₂O. chim.it

Table 3: Examples of Cycloaddition Reactions
Reaction TypeReagent(s)Catalyst/ConditionsProduct TypeReference
Organocatalytic Diels-Alder4-Methyl-2-phenyl-5-triisopropylsilanyloxy-oxazoleImidazolidinone catalyst, TCASubstituted bicyclic compound caltech.edu
Hantzsch-type ReactionEthyl acetoacetate, Ammonium acetateZn(ClO₄)₂·6H₂O, CH₂Cl₂1,4-Dihydropyridine derivative chim.it

Selective Reductions of Aldehyde and Alkene Moieties

The presence of two reducible functional groups, the aldehyde and the carbon-carbon double bond, presents a challenge in chemoselectivity. Different reagents and conditions can be employed to selectively target one group over the other.

Selective Aldehyde Reduction (1,2-Reduction): The reduction of the carbonyl group to an allylic alcohol, while leaving the C=C bond intact, is a common transformation. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective for this purpose. For instance, a substituted derivative, 4-(p-chlorophenyl)-4-methyl-2-pentenal, was selectively reduced to the corresponding allylic alcohol using LiAlH₄ in diethyl ether at low temperatures. google.com Similarly, diisobutylaluminum hydride (DIBAL-H) has been used to reduce a related ester to the allylic alcohol, demonstrating the preservation of the double bond. cdnsciencepub.com

Selective Alkene Reduction (1,4-Reduction/Conjugate Reduction): The selective reduction of the C=C bond to yield the saturated aldehyde, 4-methylpentanal, is known as conjugate reduction. This can be achieved using various catalytic systems. While specific examples for this compound are not extensively detailed in readily available literature, general methods for α,β-unsaturated aldehydes involve catalysts like unsupported nanoporous gold with silanes or nickel boride. semanticscholar.org These methods often favor the formation of the allylic alcohol but can be tuned for conjugate reduction. researchgate.net The conjugate addition of cuprates also effectively saturates the C=C bond. researchgate.net

Table 4: Selective Reduction Approaches
Target FunctionalityReagent/SystemProduct TypeReference
Aldehyde (1,2-Reduction)Lithium aluminum hydride (LiAlH₄)Allylic Alcohol (e.g., 4-Methyl-2-penten-1-ol) google.com
Aldehyde (via related ester)Diisobutylaluminum hydride (DIBAL-H)Allylic Alcohol cdnsciencepub.com
Alkene (1,4-Addition)α-AminoalkylcupratesSaturated Aldehyde derivative researchgate.net
Alkene (General method)Nickel Boride (from NiCl₂/NaBH₄)Saturated Aldehyde (e.g., 4-Methylpentanal) researchgate.netsemanticscholar.org

Analytical Methodologies for Characterization and Quantification of 4 Methyl 2 Pentenal

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features of 4-Methyl-2-pentenal. These techniques provide detailed information about the compound's molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a detailed picture of the proton connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a related compound, 4-methyl-2-pentanol (B46003), the ¹³C NMR spectrum shows six distinct signals at 22.4, 23.1, 23.9, 24.8, 48.7, and 65.8 ppm. chegg.com The presence of a chiral center in 4-methyl-2-pentanol, similar to the structure of this compound, can lead to the non-equivalence of the two methyl groups of the isopropyl group, resulting in separate signals. chegg.com

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands that correspond to specific bond vibrations. Key absorptions include a strong band for the C=O (carbonyl) stretch of the aldehyde and bands for the C=C stretch of the alkene. For instance, in the ozonolysis study of 2-methyl-2-pentenal (B83557), the integrated IR bands for the compound were observed at 1615–1674 cm⁻¹. acs.org The analysis of a related compound, 4-methyl-2-pentanol, shows a characteristic broad peak around 3348 cm⁻¹ which is indicative of the O-H stretching vibration of the alcohol functional group. chegg.com

Raman Spectroscopy: Raman spectroscopy also provides information about the vibrational modes of the molecule. It can be particularly useful for observing the symmetric vibrations of the C=C bond, which may be weak in the IR spectrum. The secondary ozonide formed during the ozonolysis of 2-methyl-2-pentenal might be observable by Raman spectroscopy. acs.org

UV-Visible spectroscopy is used to study the electronic transitions within this compound, particularly the transitions involving the π electrons of the conjugated system. pharmatutor.orguni-muenchen.de The α,β-unsaturated aldehyde functionality in this compound contains both π and non-bonding (n) electrons, leading to characteristic π → π* and n → π* transitions. libretexts.org

The absorption maximum (λmax) is influenced by the extent of conjugation and the presence of substituents. For α,β-unsaturated aldehydes, the π → π* transition typically occurs around 230 nm. researchgate.net The gas phase UV absorption spectra of trans-2-pentenal (B73810), trans-2-hexenal, and 2-methyl-2-pentenal have been determined between 240 and 400 nm. researchgate.net For 2-methyl-2-pentenal, the absorption cross-section at 320 nm was reported as (6.62 ± 0.50) x 10⁻²⁰ cm²molecule⁻¹. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. fishersci.com It also provides information about the compound's structure through the analysis of its fragmentation patterns.

Under electron ionization (EI), the this compound molecule loses an electron to form a molecular ion (M+). The fragmentation of this ion is predictable and provides structural clues. Common fragmentation pathways for aldehydes include α-cleavage (loss of an H radical or an alkyl group) and McLafferty rearrangement. miamioh.edulibretexts.org The molecular ion of an aliphatic aldehyde may be weak, and a common fragment is the loss of one mass unit (M-1). miamioh.edu A predicted GC-MS spectrum for this compound is available. foodb.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.

Chromatographic Separation and Trace Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for performing trace-level quantification.

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. fishersci.com The choice of detector is crucial for achieving the desired sensitivity and selectivity.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used method for quantifying organic compounds. The flame ionization detector responds to compounds that produce ions when burned in a hydrogen-air flame, making it suitable for the analysis of this compound. ingenieria-analitica.com For instance, a related compound, 4-methyl-3-penten-2-one, has been analyzed using GC with a flame ionization detector (FID).

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of gas chromatography with mass spectrometry provides a powerful tool for both the separation and identification of this compound. As the compound elutes from the GC column, it is introduced into the mass spectrometer, which provides a mass spectrum that can be used for definitive identification by comparing it to spectral libraries. nih.gov This technique was used to monitor 2-methyl-2-pentenal during its ozonolysis reaction. acs.org The Kovats retention index, a parameter used in gas chromatography, has a standard polar value of 1095 for this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aldehydes and ketones, including this compound. Due to their potential carcinogenicity and presence in the environment from combustion sources, several standardized methods, such as those from the US EPA, have been developed. These methods often involve the derivatization of the aldehydes and ketones with 2,4-dinitrophenylhydrazine (B122626) (DNPH) prior to HPLC analysis. auroraprosci.comacs.org This chemical reaction converts the volatile and often reactive aldehydes into more stable and UV-active hydrazone derivatives, which can be readily detected at specific wavelengths, typically around 360-370 nm. epa.gov

The separation of these derivatives is commonly achieved using reversed-phase HPLC (RP-HPLC). acs.orgvulcanchem.com In this mode, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a more polar mobile phase. For the analysis of this compound derivatives, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is frequently employed. auroraprosci.comvulcanchem.com The ability to adjust the mobile phase composition, either through isocratic (constant composition) or gradient (varied composition) elution, allows for the fine-tuning of the separation process to resolve complex mixtures of aldehyde and ketone derivatives. auroraprosci.comacs.org

Isomeric analysis is a critical aspect of characterizing compounds like this compound. HPLC, particularly with optimized column chemistry and mobile phase conditions, can effectively separate different isomers. mdpi.com The separation of diastereomers, for instance, can be achieved on standard silica (B1680970) gel columns following derivatization with a chiral reagent. mdpi.com While the separation of some isomeric aldehydes and ketones can be challenging and may lead to unresolved peaks, modifications to the HPLC method, such as using alternative columns or mobile phase compositions, can often overcome these interferences. epa.gov The purity of this compound can be determined by quantifying the main compound peak relative to any impurity peaks in the chromatogram.

The table below summarizes typical HPLC conditions used for the analysis of aldehyde derivatives.

ParameterConditionSource(s)
Column Welch Uitisil® XB-C18, 4.6×250mm, 5µm auroraprosci.com
Mobile Phase Acetonitrile:Water (65:35, v/v) auroraprosci.com
Flow Rate 1.0 mL/min auroraprosci.com
Temperature 30°C auroraprosci.com
Detection UV at 360 nm auroraprosci.com
Injection Volume 20 µL auroraprosci.com
Derivatizing Agent 2,4-dinitrophenylhydrazine (DNPH) auroraprosci.comacs.org

Sample Preparation Techniques for Volatile Aldehydes (e.g., Headspace Solid-Phase Microextraction)

The analysis of volatile organic compounds (VOCs) like this compound from various sample matrices requires effective and often sensitive sample preparation techniques to isolate and concentrate the analytes of interest. frontiersin.org Headspace Solid-Phase Microextraction (HS-SPME) has emerged as a powerful, solvent-free method for this purpose. frontiersin.orgresearchgate.net Developed in the 1990s, HS-SPME involves exposing a fused silica fiber coated with a specific polymeric phase to the headspace above a sample. frontiersin.orgresearchgate.net The volatile analytes partition from the sample matrix into the headspace and are then adsorbed and concentrated onto the fiber coating. researchgate.net This technique is lauded for being fast, sensitive, and accurate. frontiersin.org

The choice of SPME fiber is crucial and depends on the polarity and molecular weight of the target analytes. For a broad range of volatile and semi-volatile compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective. frontiersin.orgsci-hub.se The efficiency of the extraction process is influenced by several parameters, including extraction time, temperature, and sample volume, which must be optimized for each specific application. scielo.brtandfonline.com For instance, in the analysis of aldehydes from insect secretions, an extraction temperature of 60°C was found to be optimal. sci-hub.se The addition of salt to the sample can also enhance the extraction efficiency by increasing the partitioning of volatile compounds into the headspace, a phenomenon known as the "salting-out" effect. d-nb.info

Once the analytes are concentrated on the SPME fiber, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption, releasing the trapped compounds for analysis. frontiersin.org HS-SPME coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used combination for the identification and quantification of volatile compounds in diverse matrices such as food, environmental samples, and biological materials. frontiersin.orgnih.govmdpi.com

The following table outlines key parameters and findings related to HS-SPME for volatile aldehyde analysis.

Parameter/FindingDescriptionSource(s)
Technique Headspace Solid-Phase Microextraction (HS-SPME) frontiersin.orgresearchgate.net
Advantages Fast, accurate, sensitive, solvent-free frontiersin.org
Common Fiber DVB/CAR/PDMS for broad-range VOCs frontiersin.orgsci-hub.se
Optimized Temperature 60°C for certain aldehyde analyses sci-hub.sescielo.br
Extraction Time Can range from 10 to 60 minutes, requiring optimization frontiersin.orgscielo.brtandfonline.com
Enhancement Addition of salt ("salting-out" effect) improves extraction d-nb.info
Coupled Analysis Commonly used with Gas Chromatography-Mass Spectrometry (GC-MS) frontiersin.orgnih.govmdpi.com

Advanced Hyphenated Analytical Systems

To achieve a comprehensive understanding of complex volatile profiles, particularly in the context of aroma, advanced analytical systems that couple chromatographic separation with specialized detectors are employed. These "hyphenated" techniques provide both chemical identification and sensory information.

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. nih.govpfigueiredo.org This method is instrumental in identifying odor-active compounds within a complex mixture, even those present at concentrations below the detection limits of instrumental detectors like a mass spectrometer. nih.govresearchgate.net As compounds elute from the GC column, the effluent is split, with one portion directed to a conventional detector (like a Flame Ionization Detector or Mass Spectrometer) and the other to an olfactometry port where a trained analyst sniffs and describes the odor. researchgate.netcassfood.com.au

GC-O is widely applied in food flavor analysis to distinguish between the numerous volatile compounds present and those that actually contribute to the aroma. pfigueiredo.orgnih.gov This allows researchers to pinpoint "character-impact" compounds that are key to a product's specific scent. glsciences.eu Various methods exist for evaluating the olfactometric data, including detection frequency, dilution to threshold (Aroma Extract Dilution Analysis - AEDA), and direct intensity scaling. glsciences.eumdpi.com AEDA, for example, involves analyzing serial dilutions of an extract to determine the relative potency of different odorants. pfigueiredo.orgresearchgate.net

The insights gained from GC-O are invaluable for creating aroma profiles, identifying off-flavors, and understanding the relationship between chemical composition and sensory perception. cassfood.com.auresearchgate.net For instance, in a study of pea preparations, GC-O identified 39 aroma-active compounds, with unsaturated aldehydes contributing to a "green" odor. researchgate.net This level of detailed aroma characterization is crucial for product development and quality control in the food and fragrance industries.

The table below highlights key aspects of the GC-O technique.

AspectDescriptionSource(s)
Principle Couples gas chromatography with human sensory detection to identify odor-active compounds. nih.govpfigueiredo.org
Application Widely used in food flavor and fragrance analysis to create aroma profiles and identify key odorants. pfigueiredo.orgcassfood.com.aunih.gov
Methodology Effluent from the GC column is split between a chemical detector (e.g., MS) and an olfactometry port for sniffing. researchgate.netcassfood.com.au
Quantitative Approaches Includes Aroma Extract Dilution Analysis (AEDA) and CharmAnalysis to determine odor potency. pfigueiredo.orgresearchgate.net
Significance Can detect potent odorants below instrumental detection limits and links chemical identity to sensory perception. nih.govresearchgate.net

Applications and Advanced Materials Science Involving 4 Methyl 2 Pentenal

Utilization as a Building Block in Complex Organic Synthesis

The unique chemical reactivity of 4-Methyl-2-pentenal allows it to serve as a foundational component in the synthesis of a diverse range of organic molecules. Its conjugated system is susceptible to both 1,2-addition at the carbonyl group and 1,4-conjugate addition (Michael addition) at the β-carbon, enabling chemists to construct varied molecular architectures.

This compound is recognized for its direct and indirect contributions to the flavor and fragrance industry. It is classified as a flavoring agent by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA), under the designation FEMA 3510. nih.gov The compound imparts distinct sensory notes, making it a useful component in food and beverage formulations. nih.govfoodb.ca Its characteristic flavor and odor profile is well-documented. foodb.caparchem.com

Table 1: Sensory Profile of this compound

Attribute Description Source(s)
Odor Pungent, ethereal, fresh green apple-like, aldehydic, cognac, woody parchem.com
Taste Aldehydic, apple, cognac, green, fruity, apple skin, brandy, cider-like foodb.caparchem.comvulcanchem.com
General Profile Peppery aroma, fruity nih.govgoogle.com

While direct use as a fragrance ingredient is less common than its application as a flavorant, its structural motif is valuable. The related alcohol, 4-methyl-2-pentanol (B46003), can be esterified to produce compounds like 4-methyl-2-pentanol crotonate, which is used to create novel, fresh, and natural characteristics in perfume compositions. fishersci.no This highlights the role of this compound as a precursor to fragrance constituents.

In the context of dyes, there is no significant evidence of this compound being used directly as a dye constituent. However, its hydrogenated derivative, 4-Methyl-2-pentanol, is widely employed as a solvent for dyestuffs, oils, and resins. nih.govchemicalbook.com Therefore, this compound serves as an important building block for producing key solvents utilized in the dye and coatings industry.

The reactive nature of this compound makes it a candidate for constructing more complex molecules, including intermediates for agrochemicals and pharmaceuticals. The α,β-unsaturated aldehyde system can participate in crucial carbon-carbon bond-forming reactions like Michael additions and Diels-Alder reactions, which are fundamental in synthesizing drug intermediates. vulcanchem.com

A notable example involves the chemoselective hydrogenation of a structural isomer, 2-methyl-2-pentenal (B83557). This process yields 2-methylpentanal, which is a key intermediate in the synthesis of the sedative and hypnotic drug meprobamate. While this involves an isomer, it demonstrates the utility of the methyl-pentenal framework as a precursor in pharmaceutical manufacturing. The controlled hydrogenation of the carbon-carbon double bond while preserving the aldehyde is a critical step, showcasing the synthetic challenges and opportunities these molecules present.

The structural backbone of methyl-pentenal isomers is valuable in the highly complex field of natural product total synthesis. Although direct use of this compound is not widely documented in this specific context, a closely related isomer, 2-Methyl-4-pentenal (B1615568), was utilized as a key component in an improved total synthesis of Epothilone B. nih.gov Epothilone B is a natural product with significant potential as an anticancer agent.

In this synthesis, a highly diastereoselective aldol (B89426) reaction involving 2-Methyl-4-pentenal was a crucial step for constructing the complex carbon skeleton of the target molecule. nih.gov This application, while involving an isomer, underscores the synthetic potential of the methyl-pentenal scaffold for building stereochemically rich and biologically active natural products.

Precursor in Agrochemical and Pharmaceutical Synthesis.

Integration into Advanced Materials and Polymer Chemistry

The direct integration of this compound into polymers is not a widespread application. However, its chemical structure suggests potential as a monomer or cross-linking agent. The carbon-carbon double bond could theoretically undergo polymerization, while the aldehyde group offers a site for post-polymerization modification.

More established is its indirect role as a precursor to molecules used in polymer science. Through reduction, it is converted to 4-Methyl-2-pentanol, an alcohol that has several applications in polymer chemistry. 4-Methyl-2-pentanol can act as an initiator for the polymerization of epoxides and isocyanates. reformchem.com Furthermore, it serves as a precursor in the manufacture of certain plasticizers and lubricant oil additives like zinc dithiophosphate, which are essential components for enhancing the performance and durability of various materials. nih.govchemicalbook.com

Development of Functionalized Surfaces and Coatings

In the field of surface science, this compound primarily contributes as a precursor to solvents and additives that are critical for coating formulations. The hydrogenation of this compound produces 4-Methyl-2-pentanol (also known as methyl isobutyl carbinol or MIBC).

This alcohol is an excellent solvent for various resins, waxes, and nitrocellulose, and it is used as an additive in surface coatings to improve properties such as gloss and smoothness. nih.govreformchem.com Its moderate evaporation rate and good solvency make it a valuable component in lacquers and other finishes.

While direct grafting of this compound onto surfaces is not a common industrial process, the reactivity of its aldehyde group presents a theoretical pathway for the chemical functionalization of surfaces. Aldehyde-containing molecules can be used to modify surfaces that have been prepared with amine or hydrazine (B178648) functionalities, forming stable imine or hydrazone linkages. This potential for covalent immobilization makes small aldehydes like this compound interesting candidates for research into creating functionalized surfaces with tailored chemical properties.

Table 2: Summary of this compound as a Chemical Precursor

Precursor Product Application Area Source(s)
This compound 4-Methyl-2-pentanol Solvent for dyes, resins, and coatings; Precursor for plasticizers and fragrance esters. fishersci.nonih.govchemicalbook.comreformchem.com
2-Methyl-2-pentenal (Isomer) 2-Methylpentanal Intermediate for the pharmaceutical drug Meprobamate.
2-Methyl-4-pentenal (Isomer) Epothilone B Fragment Intermediate in the total synthesis of a natural product. nih.gov

Environmental Fate and Atmospheric Chemistry of 4 Methyl 2 Pentenal

Atmospheric Transport and Degradation Pathways

Once released into the atmosphere, 4-Methyl-2-pentenal is subject to various transport and degradation processes that determine its concentration, persistence, and environmental impact. Its atmospheric lifetime is primarily controlled by its reactions with key oxidants and its susceptibility to photolysis.

Reactions with Atmospheric Oxidants (e.g., Hydroxyl Radicals, Ozone, Nitrate (B79036) Radicals)

The primary chemical sinks for this compound in the troposphere are reactions with photochemically generated oxidants.

Ozone (O₃): Ozonolysis, the reaction with ozone, is a key degradation pathway for unsaturated compounds. For the isomer trans-2-methyl-2-pentenal, experimental studies have yielded conflicting rate coefficients at room temperature. One study reported a rate constant of (1.58 ± 0.20) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹, while another reported a higher value of (7.1 ± 1.6) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. acs.org The discrepancy has been attributed to the potential interference from OH radicals generated during ozonolysis in the experiment that did not use an OH scavenger, suggesting the lower value is more representative of the pure ozonolysis reaction. acs.org The ozonolysis of trans-2-pentenal (B73810), another C5 unsaturated aldehyde, was found to have a rate constant of (1.46 ± 0.17) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. mdpi.com

The reaction proceeds through the formation of a primary ozonide, which rapidly decomposes into smaller carbonyl compounds and Criegee intermediates. For the ozonolysis of trans-2-methyl-2-pentenal, the primary identified products are propanal and methylglyoxal. acs.org

Nitrate Radicals (NO₃): Reaction with the nitrate radical (NO₃) is a dominant loss process for many reactive VOCs during nighttime, when photolysis ceases and OH radical concentrations are low. While rate constants for a large number of VOCs with NO₃ have been measured, specific kinetic data for this compound were not found in the surveyed literature. d-nb.info This remains a potential, though unquantified, atmospheric loss pathway.

Atmospheric Reaction Rate Constants for this compound and Related Compounds at Room Temperature
ReactantOxidantRate Constant (cm³ molecule⁻¹ s⁻¹)Reference
trans-2-Methyl-2-pentenalO₃1.58 (± 0.20) × 10⁻¹⁸ acs.org
trans-2-PentenalO₃1.46 (± 0.17) × 10⁻¹⁸ mdpi.com
4-Methyl-2-pentanol (B46003)OH7.1 × 10⁻¹² nih.gov
4-Hydroxy-4-methyl-2-pentanoneOH4.5 (± 1.5) × 10⁻¹² researchgate.net

Photolysis and Photo-induced Transformations in the Troposphere

Photolysis, the degradation of a molecule by absorbing solar radiation, can be a significant atmospheric sink for compounds containing chromophores, such as the carbonyl group and carbon-carbon double bond in this compound.

Direct photolysis studies for this compound are not prominent in the literature, but research on the structurally related compound 4-oxo-2-pentenal indicates that photolysis is its dominant atmospheric removal pathway. whiterose.ac.ukacs.org For 4-oxo-2-pentenal, the atmospheric lifetime with respect to photochemical removal is on the order of 10-20 minutes, which is significantly shorter than its lifetime with respect to reaction with OH radicals (3-7 hours). whiterose.ac.uk

Studies on 4-oxo-2-pentenal photolysis have identified several transformation pathways. whiterose.ac.ukacs.org The major products detected under simulated natural sunlight conditions include furanone derivatives (5-methyl-2(3H)-furanone) and methyl vinyl ketone. whiterose.ac.ukacs.org The mechanism is thought to proceed primarily through photoisomerization to a ketene-enol intermediate following hydrogen abstraction. whiterose.ac.uk Given the structural similarities, it is highly probable that this compound also undergoes rapid photolysis in the troposphere, contributing to the formation of various transformation products.

Photolysis Products and Yields for 4-Oxo-2-pentenal at Wavelengths Relevant to the Troposphere
Photolysis Wavelength (nm)ProductMolar Yield (%)Reference
308Methyl vinyl ketone40 whiterose.ac.uk
351Methyl vinyl ketone33 whiterose.ac.uk
3085-methyl-3H-furan-2-one5.3 acs.org
3515-methyl-3H-furan-2-one5.5 acs.org

Formation of Secondary Atmospheric Pollutants

The atmospheric degradation of this compound leads to the formation of various secondary pollutants that influence air quality, including secondary organic aerosols and tropospheric ozone.

Contributions to Secondary Organic Aerosol (SOA) Formation

Secondary Organic Aerosols (SOA) are fine particulate matter formed in the atmosphere when the oxidation products of VOCs condense from the gas phase to the particle phase. bham.ac.uk These aerosols have significant impacts on climate and human health.

While specific SOA yields for this compound have not been quantified in the reviewed literature, evidence from related compounds strongly suggests it is an SOA precursor. The isomer 2-methyl-4-oxo-2-pentenal has been identified as a first-generation oxidation product from the photooxidation of 1,3,5-trimethylbenzene, a known aromatic SOA precursor. bham.ac.ukcopernicus.org Furthermore, studies on α,β-unsaturated aldehydes demonstrate that their molecular structure is a key factor in SOA formation, particularly under high-NOx conditions. researchgate.net Research on the ozonolysis of trans-2-pentenal observed the formation of SOA with a mass yield of approximately 1.5%. mdpi.com This finding demonstrates that even C5 unsaturated aldehydes can produce SOA, making it highly likely that this compound also contributes to the atmospheric aerosol burden. mdpi.com

Role in Tropospheric Ozone Production

Tropospheric, or ground-level, ozone is a major secondary air pollutant formed through complex photochemical reactions involving VOCs and nitrogen oxides (NOx) in the presence of sunlight. s-t-a.org The ability of a VOC to generate ozone is often quantified by its Photochemical Ozone Creation Potential (POCP). s-t-a.org

A specific POCP value for this compound was not found. However, as a reactive VOC, its atmospheric degradation will inevitably participate in the chemical cycles that produce ozone. The oxidation of this compound by OH radicals produces peroxy radicals (RO₂). In the presence of nitric oxide (NO), these peroxy radicals can oxidize NO to nitrogen dioxide (NO₂). The subsequent photolysis of NO₂ is the key reaction that yields an oxygen atom, which then combines with molecular oxygen (O₂) to form ozone.

Interestingly, for the related compound 4-oxo-2-pentenal, studies have shown that the photolysis pathway produces very low yields of α-dicarbonyls and other radical products that are efficient ozone precursors. whiterose.ac.uk This suggests that while degradation via OH radicals will contribute to ozone formation, the dominant photolysis pathway for this class of compounds may be less efficient at producing ozone compared to other VOCs. whiterose.ac.uk

Environmental Monitoring and Measurement Methodologies

Accurate measurement of this compound and its reaction products in the atmosphere and in laboratory simulations is essential for validating chemical models and understanding its environmental fate. Several advanced analytical techniques are employed for this purpose.

Laboratory studies investigating the atmospheric chemistry of this compound and its isomers have utilized environmental simulation chambers coupled with various detection methods. acs.orgGas Chromatography (GC) , often combined with Mass Spectrometry (GC-MS) , is a standard and powerful technique for separating, identifying, and quantifying individual volatile organic compounds in complex mixtures. mdpi.com

For in-situ derivatization to enhance the detection of carbonyl compounds, Solid-Phase Microextraction (SPME) is frequently used for sample collection. acs.org In this method, a coated fiber is exposed to the sample air, adsorbing the compounds of interest. The fiber is then analyzed, typically by GC-MS. This technique was used in conjunction with the derivatizing agent PFBHA (o-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine) to study the ozonolysis products of trans-2-methyl-2-pentenal. acs.org

Fourier-Transform Infrared Spectroscopy (FTIR) is another key technique used in these studies. acs.orgmdpi.com It allows for the real-time monitoring of the concentrations of reactants and products in the gas phase within the simulation chamber by detecting their characteristic infrared absorption spectra.

Q & A

Q. What safety protocols are critical when handling 4-methyl-2-pentenal in laboratory settings?

Methodological Answer:

  • PPE Requirements: Use chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats. Respiratory protection (e.g., organic vapor respirators) is recommended for prolonged exposure .
  • Storage: Store in a cool, well-ventilated area away from ignition sources. Use grounded containers to prevent static discharge .
  • Spill Management: Absorb spills with inert materials (e.g., sand) and dispose via approved hazardous waste facilities. Avoid water jets to prevent vapor dispersion .

Q. How can researchers reliably identify this compound in complex mixtures?

Methodological Answer:

  • Spectroscopic Techniques: Use gas chromatography-mass spectrometry (GC-MS) for volatile compound separation and identification. Compare retention indices and mass spectra with NIST database entries (e.g., CAS 5362-56-1) .
  • NMR Analysis: 1^1H NMR peaks at δ 9.45 (aldehyde proton) and δ 5.3–5.6 (alkene protons) confirm structural features .

Q. What are common synthetic routes for this compound in academic research?

Methodological Answer:

  • Aldol Condensation: React isobutyraldehyde with acetaldehyde under basic conditions (e.g., NaOH). Monitor reaction progress via thin-layer chromatography (TLC) .
  • Oxidation of Alcohols: Use pyridinium chlorochromate (PCC) to oxidize 4-methyl-2-pentenol. Purify via fractional distillation under reduced pressure .

Advanced Research Questions

Q. How can contradictory spectral data for this compound isomers be resolved?

Methodological Answer:

  • Isomer Differentiation: Employ 13^{13}C NMR to distinguish cis and trans isomers. Cis isomers show downfield shifts for β-alkene carbons due to steric strain .
  • Contradiction Analysis: Cross-validate GC retention times with synthetic standards. Use high-resolution MS to rule out co-eluting impurities .

Q. What strategies optimize reaction yields while mitigating hazards in this compound synthesis?

Methodological Answer:

  • Hazard Mitigation: Substitute PCC with milder oxidizing agents (e.g., Swern oxidation) to reduce toxicity risks. Conduct reactions in inert atmospheres to prevent peroxide formation .
  • Yield Optimization: Use Dean-Stark traps for water removal in condensation reactions. Kinetic studies via in-situ IR spectroscopy can identify rate-limiting steps .

Q. How do advanced analytical techniques address challenges in quantifying trace this compound degradation products?

Methodological Answer:

  • Trace Analysis: Implement solid-phase microextraction (SPME) coupled with GC-MS for sub-ppm detection. Calibrate using deuterated internal standards (e.g., d5_5-4-methyl-2-pentenal) to correct for matrix effects .
  • Degradation Pathways: Use LC-QTOF-MS to identify oxidation byproducts (e.g., carboxylic acids) and model degradation kinetics under varying pH/temperature .

Q. What experimental designs are recommended for studying this compound’s stability in long-term storage?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and analyze degradation via headspace GC. Compare with Arrhenius predictions for shelf-life extrapolation .
  • Stabilizer Screening: Test antioxidants (e.g., BHT) at 0.1–1.0 wt% concentrations. Monitor peroxide value (PV) using iodometric titration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.